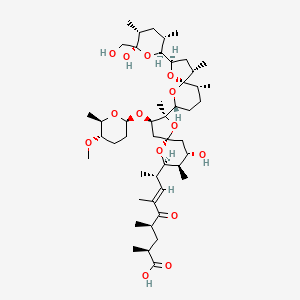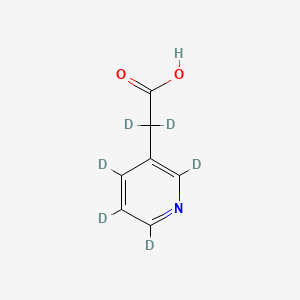
3-Pyridylacetic Acid-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridylacetic Acid-d6 is a deuterated form of 3-pyridylacetic acid, which is a pyridine derivative. This compound is labeled with heavy deuterium (d6), making it a stable isotope-labeled compound. It is commonly used in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of this compound is C7HD6NO2, and it has a molecular weight of 143.17 .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridylacetic Acid-d6 involves the use of deuterated reagents to introduce the deuterium atoms into the molecule. One common method involves the chlorination of 3-methylpyridine to produce 2-chloro-3-methylpyridine, followed by cyanidation, alkaline hydrolysis, hydrogenation reduction, and salification to yield 3-pyridylacetic acid hydrochloride . This compound can then be further deuterated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps to ensure high purity and yield, such as recrystallization and chromatography. The compound is often produced in specialized facilities equipped to handle deuterated reagents and ensure the safety and quality of the final product .
化学反应分析
Types of Reactions
3-Pyridylacetic Acid-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products
Major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
3-Pyridylacetic Acid-d6 has a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the degradation pathways of nicotine and other alkaloids.
Medicine: It serves as a reference material in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
作用机制
The mechanism of action of 3-Pyridylacetic Acid-d6 involves its role as a labeled compound in various studies. The deuterium atoms in the molecule allow researchers to trace its pathway and interactions in biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds, such as nicotine .
相似化合物的比较
Similar Compounds
3-Pyridylacetic Acid: The non-deuterated form of the compound, used in similar applications but without the labeling benefits.
2-Pyridylacetic Acid: A structural isomer with different reactivity and applications.
4-Pyridylacetic Acid: Another isomer with unique properties and uses in research.
Uniqueness
The uniqueness of 3-Pyridylacetic Acid-d6 lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it a valuable tool in research fields requiring precise tracking of molecular interactions and transformations.
属性
IUPAC Name |
2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUNYPERJMVRM-KMHHPTQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676124 |
Source


|
| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190005-72-1 |
Source


|
| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
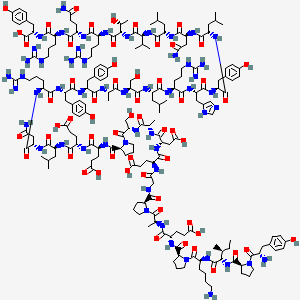

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)
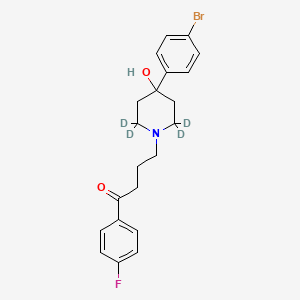

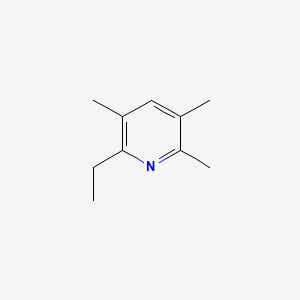
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
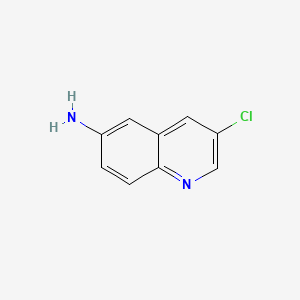
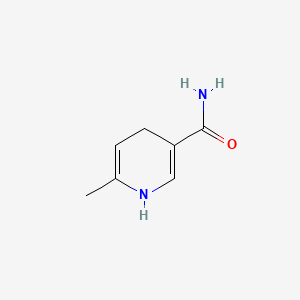
![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)
